Pentafluorophenyl 2-morpholinobenzoate
CAS No.: 906352-59-8
Cat. No.: VC3958297
Molecular Formula: C17H12F5NO3
Molecular Weight: 373.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906352-59-8 |
|---|---|
| Molecular Formula | C17H12F5NO3 |
| Molecular Weight | 373.27 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate |
| Standard InChI | InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 |
| Standard InChI Key | SMSUNMKSTOOWTF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
| Canonical SMILES | C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
The IUPAC name of the compound is 2,3,4,5,6-pentafluorophenyl 2-(morpholin-4-yl)benzoate, reflecting its two key functional groups: the pentafluorophenyl ester and the morpholine-substituted benzoate. The canonical SMILES representation is \text{C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F , illustrating the spatial arrangement of its atoms.
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 86.5–88°C | |
| Boiling Point | 504.9±50.0°C (Predicted) | |
| Density | 1.451±0.06 g/cm³ | |
| pKa | 3.48±0.40 (Predicted) |
The compound’s low pKa suggests moderate acidity, likely due to the electron-withdrawing effects of the fluorine atoms . Its crystalline solid state at room temperature and high predicted boiling point indicate stability under standard conditions .
Synthesis and Production Methods
Laboratory Synthesis
The synthesis typically involves esterification between 2-morpholinobenzoic acid and pentafluorophenol, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC). Reaction conditions—including solvent selection (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometry—are critical for optimizing yield and purity .
Chemical Reactivity and Applications
Reactivity Profile
The compound’s reactivity is dominated by two features:
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Electrophilic Carbonyl Carbon: The ester’s carbonyl group is highly susceptible to nucleophilic attack, enabling transesterification and hydrolysis .
-
Pentafluorophenyl Group: This moiety enhances electrophilicity, making the compound a preferred reagent in Suzuki-Miyaura couplings and peptide synthesis .
Hydrolysis Pathways
Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, hydrolysis yields 2-morpholinobenzoic acid and pentafluorophenol. Kinetic studies suggest base-catalyzed hydrolysis proceeds 3–5 times faster than acid-catalyzed routes .
Applications in Organic Synthesis
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Peptide Coupling: The compound serves as an activating agent for carboxylic acids, facilitating amide bond formation in peptide synthesis .
-
Polymer Chemistry: Its reactivity with diols and diamines has been exploited to synthesize fluorinated polyesters and polyamides .
| Hazard | Precautionary Measures |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Eye damage (H318) | Use safety goggles |
| Respiratory irritation (H335) | Operate in fume hoods |
Exposure Mitigation
Accidental exposure requires immediate rinsing with water for 15 minutes, followed by medical consultation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Comparative Analysis with Related Compounds
Pentafluorophenyl Esters
Compared to simpler pentafluorophenyl esters (e.g., pentafluorophenyl trifluoroacetate), this compound’s morpholine group enhances solubility in polar aprotic solvents, broadening its utility in heterogeneous reactions .
Morpholinobenzoate Derivatives
The inclusion of fluorine atoms significantly increases electrophilicity relative to non-fluorinated morpholinobenzoates, reducing reaction times in acyl transfer processes .
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